![molecular formula C19H20N8O2 B2429375 3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基((2-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)氨基甲酸酯 CAS No. 2034268-85-2](/img/structure/B2429375.png)
3-([1,2,4]三唑并[1,5-a]嘧啶-6-基)丙基((2-(1-甲基-1H-吡唑-4-基)吡啶-3-基)甲基)氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It has been synthesized as a novel CDK2 inhibitor, which is an appealing target for cancer treatment . The compound has shown significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM .
Synthesis Analysis
The synthesis of this compound involves the annulation of the pyrimidine moiety to the triazole ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .Chemical Reactions Analysis
The compound has shown significant inhibitory activity against CDK2/cyclin A2 . This suggests that it may interact with these proteins in a way that inhibits their function, although the exact mechanism of this interaction is not specified in the search results.科学研究应用
Microwave-Mediated Synthesis
The compound is used in the microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields .
CDK2 Inhibitors
The compound has been found to be a potent inhibitor of CDK2 (Cyclin-Dependent Kinase 2) . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Treatment of Dyslipidemia, Coronary Heart Disease, and Diabetes
The compound has potential therapeutic applications in the treatment of dyslipidemia, coronary heart disease, and diabetes . This is due to its interaction with fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 .
Energetic Materials
The compound, due to its good thermal stabilities and comparable detonation properties, has application potential as energetic materials .
Synthesis of Nitrogen-Containing Heterocycles
The compound is used as a precursor of tautomeric 2-(diazomethyl)pyridines, which is a convenient tool for the synthesis of various types of nitrogen-containing heterocycles .
Treatment of Hyperproliferative Disorders
The compound has been utilized in the treatment of hyperproliferative disorders . This is due to its ability to inhibit the growth of certain cell lines .
作用机制
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . By inhibiting CDK2, the compound can halt the cell cycle, preventing the proliferation of cancer cells .
Mode of Action
The compound interacts with CDK2 by binding to its active site, thereby inhibiting its activity . This interaction results in the halting of the cell cycle, specifically at the G1/S transition, preventing DNA replication and cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway. Under normal circumstances, CDK2 forms a complex with cyclin E or cyclin A, which is necessary for progression from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents the formation of these complexes, thereby halting the cell cycle .
Result of Action
The result of the compound’s action is the inhibition of cell proliferation. By halting the cell cycle, the compound prevents the replication of DNA and the division of cells . This can lead to the death of cancer cells, as they are often heavily reliant on rapid cell division for their survival .
未来方向
属性
IUPAC Name |
3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N8O2/c1-26-12-16(10-24-26)17-15(5-2-6-20-17)9-22-19(28)29-7-3-4-14-8-21-18-23-13-25-27(18)11-14/h2,5-6,8,10-13H,3-4,7,9H2,1H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OITCOUMTOFTPDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)OCCCC3=CN4C(=NC=N4)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。